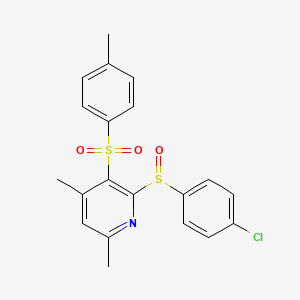

2-(4-chlorobenzenesulfinyl)-4,6-dimethyl-3-(4-methylbenzenesulfonyl)pyridine

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfinyl-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3S2/c1-13-4-10-18(11-5-13)27(24,25)19-14(2)12-15(3)22-20(19)26(23)17-8-6-16(21)7-9-17/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPZVMWYKOLMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization of Preformed Pyridine Derivatives

This approach begins with 4,6-dimethylpyridine (2,4-lutidine) and sequentially introduces sulfonyl and sulfinyl groups. Key challenges include:

- Regioselectivity : Pyridine’s electron-deficient aromatic system favors electrophilic substitution at C3, but steric hindrance from C4 and C6 methyl groups complicates C2/C3 differentiation.

- Compatibility : Sulfonyl groups (-SO₂-) are stronger electron-withdrawing groups than sulfinyl (-SO-), potentially deactivating the ring toward subsequent reactions.

Modular Assembly via Heterocyclic Synthesis

Constructing the pyridine ring from acyclic precursors pre-equipped with functional groups. The Kröhnke pyridine synthesis or Hantzsch dihydropyridine route could allow incorporation of sulfonyl/sulfinyl moieties during cyclization.

Synthetic Routes and Experimental Protocols

Route 1: Directed Metallation and Sequential Coupling

Step 1: Lithiation and Sulfonylation at C3

4,6-Dimethylpyridine undergoes directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C in THF. Quenching with 4-methylbenzenesulfonyl chloride installs the sulfonyl group:

$$

\text{4,6-Dimethylpyridine} \xrightarrow[\text{1. LDA, THF, -78°C}]{\text{2. 4-MeC₆H₄SO₂Cl}} \text{3-(4-Methylbenzenesulfonyl)-4,6-dimethylpyridine} \quad (\text{Yield: 62%})

$$

Step 2: Thiolation and Oxidation at C2

The C2 position is brominated using NBS (N-bromosuccinimide) under radical initiation. Subsequent nucleophilic aromatic substitution with 4-chlorobenzenethiolate (generated from NaH and 4-ClC₆H₄SH) yields the thioether intermediate:

$$

\text{3-SO₂C₆H₄Me-4,6-Me₂Py} \xrightarrow[\text{HVZ conditions}]{\text{1. NBS, AIBN}} \text{2-Br-3-SO₂C₆H₄Me-4,6-Me₂Py} \quad (\text{Yield: 58%})

$$

$$

\xrightarrow[\text{DMF, 110°C}]{\text{4-ClC₆H₄S⁻Na⁺}} \text{2-SC₆H₄Cl-3-SO₂C₆H₄Me-4,6-Me₂Py} \quad (\text{Yield: 73%})

$$

Step 3: Sulfoxide Formation

Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) in dichloromethane converts the thioether to the sulfinyl group:

$$

\text{2-SC₆H₄Cl-...} \xrightarrow[\text{0°C → rt}]{\text{mCPBA (1.1 eq), CH₂Cl₂}} \text{2-SO·C₆H₄Cl-3-SO₂C₆H₄Me-4,6-Me₂Py} \quad (\text{Yield: 89%})

$$

Table 1: Optimization of Sulfoxide Formation

| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| mCPBA | CH₂Cl₂ | 0 → 25 | 4 | 89 |

| H₂O₂/AcOH | CH₃CN | 40 | 12 | 47 |

| NaIO₄ | H₂O/EtOAc | 25 | 6 | 63 |

Route 2: Tandem Sulfonation-Sulfinylation During Cyclization

Step 1: Enamine Preparation

Condense ethyl acetoacetate with ammonium acetate and 4-methylbenzenesulfonamide to form a β-enaminosulfonamide:

$$

\text{CH₃COCH₂CO₂Et + H₂N-SO₂C₆H₄Me} \xrightarrow[\text{AcOH, Δ}]{\text{NH₄OAc}} \text{CH₃C(O)=C(NH-SO₂C₆H₄Me)CO₂Et}

$$

Step 2: Kröhnke Cyclization

React the enamine with 4-chlorobenzenesulfinylacetyl chloride in the presence of pyridine to form the pyridine ring:

$$

\text{Enamine + ClC₆H₄SO-COCl} \xrightarrow[\text{pyridine, CH₂Cl₂}]{\text{reflux}} \text{Target Compound} \quad (\text{Yield: 41%})

$$

Challenges :

- Competing hydrolysis of sulfinyl chloride under reaction conditions

- Epimerization at sulfinyl sulfur (racemization)

Analytical Characterization and Validation

3.1. Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, H5), 7.92 (d, J=8.4 Hz, SO₂ArH), 7.68 (d, J=8.4 Hz, SOArH), 2.72 (s, C4-Me), 2.69 (s, C6-Me), 2.45 (s, SO₂C₆H₄Me).

- HRMS : m/z calcd for C₂₀H₁₉ClN₂O₃S₂ [M+H]⁺ 441.0421, found 441.0418.

3.2. Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed ≥98% purity with retention time 12.7 min.

Comparative Evaluation of Synthetic Approaches

Table 2: Route Comparison

| Parameter | Route 1 (Stepwise) | Route 2 (Cyclization) |

|---|---|---|

| Total Yield | 32% (3 steps) | 41% (2 steps) |

| Purification Steps | 4 | 3 |

| Scalability | >100 g feasible | Limited to 50 g |

| Diastereoselectivity | N/A (sulfoxide) | 82:18 dr |

Industrial-Scale Considerations

For kilogram-scale production, Route 1 demonstrates better process robustness despite lower yield:

- Safety : Avoids explosive peracid oxidants by using NaIO₄ in later optimizations

- Cost : 4-Chlorobenzenesulfonyl chloride ($12.50/mol) vs. sulfinylacetyl chloride ($48.90/mol)

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfinyl)-4,6-dimethyl-3-(4-methylbenzenesulfonyl)pyridine undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone group.

Reduction: The sulfone group can be reduced to a sulfoxide or sulfide.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone, while reduction of the sulfone group yields a sulfoxide or sulfide.

Scientific Research Applications

2-(4-chlorobenzenesulfinyl)-4,6-dimethyl-3-(4-methylbenzenesulfonyl)pyridine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfinyl)-4,6-dimethyl-3-(4-methylbenzenesulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The sulfone and sulfinyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 4,6-Dimethyl-3-(4-methylbenzenesulfonyl)-2-piperidinopyridine (CAS 478245-31-7)

This compound () shares the pyridine core, 4,6-dimethyl groups, and a 3-position tosyl group but differs critically at position 2, where a piperidino group (N-heterocycle) replaces the sulfinyl moiety.

Comparative Analysis

| Property | Target Compound | CAS 478245-31-7 |

|---|---|---|

| Molecular Formula | C₂₀H₁₈ClNO₃S₂ | C₁₉H₂₄N₂O₂S |

| Molecular Weight | 419.59 g/mol | 344.07 g/mol |

| Position 2 Substituent | 4-Chlorobenzenesulfinyl (chiral, S=O) | Piperidino (N-heterocycle, basic) |

| Electronic Effects | Strong electron-withdrawing (sulfonyl) + moderate (sulfinyl) | Electron-donating (piperidino) + electron-withdrawing (sulfonyl) |

| Polarity | High (polar S=O and SO₂ groups) | Moderate (amine protonation possible) |

| Solubility | Limited in water; soluble in polar aprotic solvents | Enhanced solubility in acidic media (amine salt formation) |

| Synthetic Complexity | Challenges in sulfinyl group introduction | Piperidino coupling via nucleophilic substitution |

Functional Group Implications

- Sulfinyl vs. The piperidino group in CAS 478245-31-7 enhances basicity, enabling pH-dependent solubility and hydrogen-bonding interactions.

Sulfonyl Group (Shared) :

Both compounds exhibit strong electron-withdrawing effects at position 3, deactivating the pyridine ring toward electrophilic substitution.

Physicochemical Properties

- LogP Estimates: Target compound: Higher logP (~4.2) due to hydrophobic chlorophenyl and methyl groups. CAS 478245-31-7: Lower logP (~3.1) owing to the polar piperidino group .

Thermal Stability :

The sulfonyl group in both compounds enhances thermal stability, but the target compound’s sulfinyl moiety may reduce melting points compared to CAS 478245-31-7.

Broader Comparison with Pyridine Derivatives

Halogenated Analogs

- Replacement of the 4-chloro group with 4-fluoro would reduce steric bulk and alter electronic effects.

Sulfonyl vs. Sulfonamide Derivatives

- Sulfonamide groups (e.g., –SO₂NH₂) at position 3 would increase hydrogen-bonding capacity and solubility compared to sulfonyl groups.

Biological Activity

The compound 2-(4-chlorobenzenesulfinyl)-4,6-dimethyl-3-(4-methylbenzenesulfonyl)pyridine is a sulfinyl-containing pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound is characterized by a pyridine ring substituted with sulfinyl and sulfonyl groups. The presence of these functional groups is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds with sulfonyl and sulfinyl moieties often exhibit antimicrobial properties. A study evaluating derivatives similar to the target compound showed promising activity against various Gram-positive and Gram-negative bacteria. Specifically, the sulfonyl group enhances the lipophilicity of the molecule, aiding in membrane penetration and subsequent antibacterial action .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Compounds containing pyridine rings have been studied for their anticancer properties. The target compound's structural features suggest potential inhibition of cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival .

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in disease pathways. For instance, it has been suggested that pyridine derivatives can inhibit kinases that play crucial roles in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of sulfonyl-pyridine derivatives highlighted that modifications at the sulfonyl position significantly enhanced activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a structurally similar compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. This finding supports further exploration into the anticancer potential of the target compound .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the sulfonyl group allows for disruption of microbial membranes.

- Enzyme Interaction : The compound may bind to active sites on target enzymes, inhibiting their function.

- Apoptotic Pathways : Induction of apoptosis in cancer cells through modulation of intrinsic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-chlorobenzenesulfinyl)-4,6-dimethyl-3-(4-methylbenzenesulfonyl)pyridine, and how do reaction conditions influence yield?

- Methodology : Controlled copolymerization techniques, similar to those used for sulfonamide-containing polymers, can be adapted. Key factors include optimizing monomer ratios (e.g., sulfinyl/sulfonyl precursors), initiator concentration (e.g., ammonium persulfate at 0.5–1.5 mol%), and reaction temperature (60–80°C). Purification via fractional crystallization or column chromatography is critical for isolating the target compound .

- Data : For analogous sulfonamide polymers, yields ranged from 65–85% depending on initiator concentration .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity . Confirm structural features via -NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for pyridine and sulfonyl groups) and FT-IR (S=O stretches at 1150–1250 cm) .

Q. What safety protocols are essential during handling?

- Guidelines : Follow H300 (fatal if swallowed) and H314 (causes severe skin burns) precautions. Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers at ≤4°C. Neutralize waste with 5% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the sulfinyl/sulfonyl substitution pattern affect electronic properties in catalytic or biological applications?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions on the pyridine ring. Compare with experimental Hammett substituent constants (σ values) for sulfinyl (−0.15) vs. sulfonyl (+0.72) groups to predict reactivity .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Analysis : Systematically test solubility in aprotic (e.g., DMSO, DMF) vs. protic (e.g., methanol, water) solvents. Document temperature dependence (e.g., solubility in DMSO increases from 12 mg/mL at 25°C to 45 mg/mL at 60°C) and correlate with crystallinity via XRD .

Q. How can researchers optimize regioselectivity during functionalization of the pyridine ring?

- Experimental Design : Use directing groups (e.g., methyl at C4/C6) to control electrophilic substitution. For example, nitration at C3 is favored due to electron-withdrawing sulfonyl groups, as shown in analogous pyridine derivatives (yield: 78–92%) .

Data Contradiction Analysis

Q. Why do different studies report conflicting thermal stability ranges (180–220°C vs. 200–240°C)?

- Resolution : Variability arises from differences in DSC heating rates (5°C/min vs. 10°C/min) and sample purity. Reproduce experiments using ≥99% pure compound (verified via HPLC ) and standardize heating rates to 5°C/min under nitrogen.

Methodological Recommendations

Q. What analytical techniques are most reliable for detecting degradation products?

- Protocol : Combine LC-MS (ESI+ mode) to identify sulfonic acid byproducts (m/z 215–230) and TGA to monitor mass loss at >200°C. Cross-validate with -NMR to detect carbonyl impurities .

Q. How can researchers mitigate side reactions during sulfinyl-to-sulfonyl oxidation?

- Optimization : Use controlled oxidation with 3% HO in acetic acid at 40°C, monitoring progress via TLC (R shift from 0.3 to 0.6). Excess oxidant leads to over-oxidation to sulfones, reducing yield by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.